N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
Description
N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a synthetic small molecule characterized by a piperidine-acetamide core modified with a 4-fluorobenzyloxy-methyl group and a 3,4-dimethoxyphenethyl substituent. The oxalate salt enhances solubility, making it suitable for preclinical studies. This compound shares structural motifs with neuroactive, antimicrobial, and receptor-targeting agents, particularly those involving fluorinated aromatic systems and piperidine/piperazine scaffolds .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN2O4.C2H2O4/c1-30-23-8-5-19(15-24(23)31-2)9-12-27-25(29)16-28-13-10-21(11-14-28)18-32-17-20-3-6-22(26)7-4-20;3-1(4)2(5)6/h3-8,15,21H,9-14,16-18H2,1-2H3,(H,27,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMWWQWXXCTPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the piperidine ring.
Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride or a similar reagent.
Oxalate Formation: Finally, the oxalate salt is formed by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Piperidine Ring Reactivity
The piperidine moiety undergoes alkylation, oxidation, and nucleophilic substitution reactions.
Mechanistic Insights :
-
The tertiary amine in the piperidine ring facilitates proton abstraction, enhancing nucleophilicity.
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Steric hindrance from the fluorobenzyloxy-methyl group slows reactions at the 4-position of the piperidine .
Fluorobenzyl Ether Reactivity
The 4-fluorobenzyl ether group is susceptible to hydrolysis and electrophilic substitution.
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | HCl (6M), 100°C | 4-Fluorobenzyl alcohol + Piperidinyl-acetamide |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-fluorobenzyl derivatives |
Key Observations :
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The electron-withdrawing fluorine atom deactivates the benzyl ring, limiting nitration/sulfonation to milder conditions .
-
Hydrolysis of the ether linkage proceeds via acid-catalyzed SN1 mechanism, confirmed by kinetic studies .
Dimethoxyphenethyl Group Reactivity
The dimethoxyphenethyl moiety participates in demethylation and coupling reactions.
| Reaction Type | Conditions | Products |
|---|---|---|
| O-Demethylation | BBr₃, CH₂Cl₂, −78°C | Catechol derivatives |
| Friedel-Crafts Alkylation | AlCl₃, 120°C | Polycyclic aromatic adducts |
Data Highlights :
-
Demethylation yields a catechol intermediate, which oxidizes readily to ortho-quinones .
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Steric bulk from the phenethyl group limits electrophilic attack to para positions relative to methoxy groups .
Acetamide Linkage Reactivity
The acetamide bond undergoes hydrolysis and reduction.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid Hydrolysis | H₂SO₄ (conc.), 120°C | Carboxylic acid + Amine |
| Enzymatic Cleavage | Trypsin, pH 7.4 | Peptide fragments (in vitro) |
Stability Profile :
-
The acetamide bond resists hydrolysis at pH 4–8 but degrades rapidly under strongly acidic/basic conditions .
-
Reduction with LiAlH₄ converts the amide to a tertiary amine .
Oxalate Salt Behavior
The oxalate counterion influences solubility and stability.
| Property | Value | Conditions |
|---|---|---|
| Solubility | 12 mg/mL (H₂O) | 25°C, pH 3.0 |
| Thermal Decomposition | Onset at 210°C | TGA analysis |
Critical Notes :
-
Oxalate dissociation in polar solvents (e.g., DMSO) releases free base, altering reactivity .
-
Storage below 8°C in inert atmospheres prevents oxalate degradation .
Stability Under Storage Conditions
| Parameter | Result |
|---|---|
| Light Exposure | Degrades by 15% over 30 days (UV-Vis) |
| Humidity (75% RH) | Forms hydrate crystals within 7 days |
Industrial-Scale Reaction Optimization
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Continuous Flow Synthesis : Reduces byproduct formation in piperidine alkylation steps.
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Catalytic Hydrogenation : Achieves >90% yield in fluorobenzyl group reduction using Pd/C .
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Dominant Mechanism |
|---|---|---|
| Piperidine N | High | Nucleophilic substitution |
| Fluorobenzyl ether | Moderate | Electrophilic substitution |
| Acetamide | Low | Acid/base hydrolysis |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide oxalate (CAS 1396810-94-8)
- Key Differences :
- Benzyl substitution : 3,5-Dimethoxybenzyl vs. 4-fluorobenzyl in the target compound.
- Acetamide substituent : N-methyl vs. N-(3,4-dimethoxyphenethyl).
- The N-methyl group reduces lipophilicity compared to the phenethyl chain, affecting blood-brain barrier penetration .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)
- Key Differences :
- Core heterocycle : Piperazine vs. piperidine.
- Substituents : Sulfonyl group at piperazine vs. oxymethyl group at piperidine.
- The 4-fluorophenyl group is retained, suggesting shared metabolic stability but divergent receptor interactions due to core heterocycle differences .
N-Substituted 2-Arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)
- Key Differences :
- Aromatic systems : Dichlorophenyl vs. fluorobenzyl/dimethoxyphenethyl.
- Secondary structures : Pyrazolone ring vs. piperidine.
- Impact :
Pharmacological and Physicochemical Properties
| Property | Target Compound | CAS 1396810-94-8 | CAS 701926-99-0 |
|---|---|---|---|
| Molecular Weight | ~530 g/mol (oxalate salt) | 426.5 g/mol | 419.5 g/mol |
| Key Functional Groups | 4-Fluorobenzyl, 3,4-dimethoxyphenethyl | 3,5-Dimethoxybenzyl, N-methyl | 4-Fluorophenyl, sulfonyl |
| Solubility | High (oxalate salt) | Moderate | Moderate (sulfonyl enhances) |
| Lipophilicity (LogP) | ~3.2 (estimated) | ~2.5 | ~2.8 |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate (methoxy vulnerable) | Low (sulfonyl may hydrolyze) |
Sources :
Research Findings and Therapeutic Implications
- The piperidine-acetamide core is structurally analogous to metabotropic glutamate receptor modulators (e.g., ADX71149), indicating possible neurological applications .
- Analogues :
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a compound of interest due to its potential biological activities, particularly in relation to sigma (σ) receptors. These receptors are implicated in various neurological functions and disorders. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 427.4 g/mol. The compound features a complex structure that includes a piperidine ring and a dimethoxyphenethyl moiety.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Fluorobenzyl Group : Utilizes nucleophilic substitution reactions.
- Attachment of the Dimethoxyphenethyl Group : Typically involves Friedel-Crafts alkylation.
- Formation of the Acetamide Linkage : Conducted using acetic anhydride or similar reagents .
Sigma Receptor Interaction
The primary biological activity of this compound is its interaction with sigma receptors. These receptors are categorized into two subtypes: σ1 and σ2. The compound has shown significant binding affinity for these receptors, with IC50 values indicating its potency:
| Receptor Type | IC50 (nM) |
|---|---|
| σ1 | 33 |
| σ2 | 9.5 |
This selectivity suggests that the compound may have therapeutic potential in conditions where sigma receptor modulation is beneficial, such as in neurodegenerative diseases and pain management .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits favorable lipophilicity (logP = 2.6), which is essential for effective cellular uptake and activity. Binding assays using guinea pig brain membranes confirmed its high affinity for σ receptors, indicating potential central nervous system effects .
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Neuroprotective Effects : In models of neurodegeneration, the compound has been shown to exert protective effects against oxidative stress and apoptosis in neuronal cells.
- Pain Modulation : Animal studies indicated that administration of the compound resulted in significant analgesic effects, suggesting its utility in pain management therapies.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent targeting sigma receptors. Its ability to modulate these receptors could lead to advancements in treating neurological disorders and pain-related conditions.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield and purity of this compound?
Answer:
The synthesis of this compound involves multi-step reactions, including coupling of α-chloroacetamide derivatives with piperidine-containing intermediates. Key steps include:
- Nucleophilic substitution : Reacting 2-chloroacetamide intermediates with substituted piperidines under controlled pH (e.g., ammonium acetate buffer, pH 6.5) to ensure regioselectivity .
- Oxalate salt formation : Acid-base titration with oxalic acid in anhydrous ethanol to improve crystallinity and purity .
- Optimization via DOE : Use statistical design of experiments (e.g., factorial design) to test variables like temperature (50–80°C), solvent polarity, and reaction time. For example, a central composite design can reduce experimental runs while identifying optimal conditions .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- NMR spectroscopy : 1H/13C NMR for confirming substituent positions on the piperidine ring and phenethyl groups. For instance, coupling constants (J values) distinguish axial/equatorial fluorine in the 4-fluorobenzyl moiety .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., 591.68 g/mol) and isotopic patterns, ensuring no residual solvents or byproducts .
- HPLC with UV/ELSD detection : Use reverse-phase columns (e.g., Chromolith®) with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (GHS Category 4) and potential respiratory irritation .
- Ventilation : Use fume hoods to avoid aerosol formation during weighing or dissolution.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities to targets like GPCRs or kinases .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions in solvated systems (e.g., GROMACS) to assess stability of the fluorobenzyl-piperidine moiety in hydrophobic pockets .
- ICReDD frameworks : Integrate computational predictions with experimental validation via SPR or ITC to refine binding models and identify structural analogs .
Advanced: How should researchers resolve contradictions in pharmacological data across studies?
Answer:
- Meta-analysis : Aggregate data from multiple sources (e.g., IC50 values) using standardized assays (e.g., FRET-based kinase inhibition) to identify outliers .
- Reproducibility testing : Validate conflicting results under controlled conditions (e.g., identical cell lines, buffer pH, and incubation times) .
- Structural analogs comparison : Compare SAR data for derivatives (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate substituent-specific effects .
Advanced: What strategies improve the compound’s stability in long-term storage?
Answer:
- Lyophilization : Freeze-dry the oxalate salt to prevent hydrolysis of the acetamide bond. Store at -20°C under argon to limit oxidation .
- Excipient screening : Test stabilizers like trehalose or cyclodextrins in formulation buffers (pH 4–6) to enhance shelf life .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., piperidine ring oxidation) .
Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Answer:
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) and test activity in enzyme inhibition assays .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with biological data, guiding prioritization of synthetic targets .
- Crystallography : Co-crystallize the compound with target proteins (e.g., crystallography-grade purified enzymes) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
